molecular formula C15H21NO4 B12116394 Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate

Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B12116394
M. Wt: 279.33 g/mol
InChI Key: IHFIJFAHNUMOFW-UHFFFAOYSA-N
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Comparison with Similar Compounds

Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate (CAS No. 1638760-70-9) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and case studies.

  • Molecular Formula : C15H21NO4
  • Molar Mass : 279.34 g/mol
  • Purity : 97%
  • IUPAC Name : this compound
  • Log P : 1.24 (indicating moderate lipophilicity)

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The piperidine ring and the hydroxymethyl groups are critical for its interaction with biological targets. Research has shown that modifications on the piperidine ring can significantly alter its potency against various biological targets.

Table 1: Summary of Structural Modifications and Their Effects

ModificationEffect on Activity
Hydroxymethyl Group AdditionIncreased solubility and potency
Aromatic SubstituentsEnhanced receptor binding
Alkyl Chain VariationAltered pharmacokinetics

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). In a study focusing on MenA inhibitors, derivatives of this compound exhibited IC50 values in the range of 13-22 μM against Mtb, demonstrating promising activity as potential anti-tuberculosis agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. For instance, in vitro studies revealed that this compound induced cell death in prostate cancer cell lines (PC3 and DU145) with IC50 values indicating dose-dependent effects . The compound exhibited minimal toxicity towards normal human fibroblast cells, suggesting a selective action against cancer cells.

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes in metabolic pathways. For example, it has been shown to inhibit the MenA enzyme in the menaquinone biosynthesis pathway crucial for Mtb survival under hypoxic conditions . Additionally, it may induce apoptosis through DNA damage and cell cycle arrest mechanisms .

Case Study 1: Anti-Tuberculosis Activity

In a recent study, this compound was evaluated alongside other MenA inhibitors. The compound demonstrated significant synergy with existing anti-tuberculosis drugs, achieving nearly complete sterilization of Mtb in combination therapy within two weeks in vivo. This highlights its potential as part of a multi-drug regimen for tuberculosis treatment .

Case Study 2: Cancer Therapeutics

Another investigation assessed the compound's efficacy against various cancer cell lines. The results indicated that it effectively reduced cell viability in a time-dependent manner, particularly in aggressive prostate cancer models. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies targeting similar pathways .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H21NO4/c17-11-15(12-18)6-8-16(9-7-15)14(19)20-10-13-4-2-1-3-5-13/h1-5,17-18H,6-12H2

InChI Key

IHFIJFAHNUMOFW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CO)CO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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